Cas no 843668-90-6 (3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine 化学的及び物理的性質
名前と識別子
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- 3-(4-chlorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine
- 1H-Pyrrolo[2,3-b]quinoxalin-2-amine, 3-[(4-chlorophenyl)sulfonyl]-1-(2-propen-1-yl)-
- 3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine
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- インチ: 1S/C19H15ClN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2
- InChIKey: GCSUTNWOCBASMU-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)N=C2C(S(C3=CC=C(Cl)C=C3)(=O)=O)=C(N)N(CC=C)C=12
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-2594-30mg |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-10μmol |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-2μmol |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-25mg |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-5μmol |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-15mg |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-20mg |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-2mg |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-10mg |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-2594-40mg |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
843668-90-6 | 90%+ | 40mg |
$140.0 | 2023-04-27 |
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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7. Caper tea
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9. Book reviews
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amineに関する追加情報
3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: Structure, Properties, and Applications
The compound with CAS No. 843668-90-6, known as 3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, is a highly specialized organic molecule with significant potential in the fields of chemistry and pharmacology. This compound belongs to the class of pyrroloquinoxaline derivatives, which have been extensively studied for their unique electronic properties and biological activities. The pyrrolo[2,3-b]quinoxaline core of this molecule serves as a versatile scaffold for various functional groups, making it an attractive candidate for drug design and material science applications.
The structure of this compound is characterized by a pyrroloquinoxaline ring system fused with a benzenesulfonyl group at the 3-position and a propenyl group at the 1-position. The presence of the 4-chlorobenzenesulfonyl group introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it suitable for applications in semiconducting materials and optoelectronic devices. Recent studies have highlighted the potential of such derivatives in enhancing the performance of organic light-emitting diodes (OLEDs) due to their improved charge transport properties.
One of the most intriguing aspects of this compound is its biological activity. Research has shown that pyrroloquinoxaline derivatives can exhibit potent anti-cancer properties by targeting specific enzymes or signaling pathways involved in tumor growth and metastasis. The sulfonyl group attached to the benzene ring enhances the molecule's solubility in physiological conditions, which is crucial for its bioavailability. Furthermore, the propenyl substituent at position 1 introduces steric effects that can modulate the molecule's interaction with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach to construct the pyrrolo[2,3-b]quinoxaline framework using microwave-assisted conditions. This method not only improves yield but also reduces reaction time, making it more amenable for large-scale production.
In terms of applications, this compound has shown promise in both therapeutic and diagnostic fields. Its ability to act as a fluorescent probe has been explored in bioimaging applications, where it can selectively bind to certain biomolecules or cellular structures. Additionally, its photochemical stability under UV light makes it a candidate for use in sensors and detection systems.
The development of this compound has also been supported by computational studies that predict its electronic structure and reactivity. Using density functional theory (DFT), researchers have modeled the molecular orbitals of 3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, providing insights into its electronic transitions and photophysical properties. These studies are essential for designing molecules with tailored properties for specific applications.
In conclusion, 3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine represents a cutting-edge example of how advanced synthetic techniques and computational modeling can lead to innovative chemical compounds with diverse applications. As research continues to uncover new properties and functionalities of this molecule, it holds great potential for advancing both scientific understanding and practical implementations across multiple disciplines.
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